molecular formula C6H8F6 B8473786 1,1,1,2,3,3-Hexafluoro-4-methylpentane CAS No. 53072-71-2

1,1,1,2,3,3-Hexafluoro-4-methylpentane

Cat. No.: B8473786
CAS No.: 53072-71-2
M. Wt: 194.12 g/mol
InChI Key: DIRVZUHAKXDFGZ-UHFFFAOYSA-N
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Description

It is produced by reacting hexafluoropropene (HFP) with propane or 2-methylpropane in the presence of di-tert-butyl peroxide (DTBP) as an initiator. Reaction conditions typically involve heating at 140°C for 24 hours, yielding 28% of the target compound alongside other fluorinated derivatives . Structural confirmation is achieved through ¹⁹F and ¹H NMR, as well as GLC/MS analyses, which identify it as a mono-adduct of HFP and hydrocarbons .

The compound’s molecular formula is C₆H₈F₆ (molar mass: ~194 g/mol), featuring a branched pentane backbone with six fluorine atoms and a methyl group at the 4-position. Its synthesis is highly dependent on reaction conditions; DTBP initiation significantly enhances conversion rates compared to γ-ray-initiated reactions .

Properties

CAS No.

53072-71-2

Molecular Formula

C6H8F6

Molecular Weight

194.12 g/mol

IUPAC Name

1,1,1,2,3,3-hexafluoro-4-methylpentane

InChI

InChI=1S/C6H8F6/c1-3(2)5(8,9)4(7)6(10,11)12/h3-4H,1-2H3

InChI Key

DIRVZUHAKXDFGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C(F)(F)F)F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers and Reaction Byproducts

The synthesis of 1,1,1,2,3,3-hexafluoro-4-methylpentane (Compound 28 ) often yields isomers and derivatives, including:

  • 1,1,1,2,3,3-Hexafluorohexane (29): A minor isomer (3%) formed in reactions with propane. Its linear structure lacks the methyl branch, resulting in lower steric hindrance but reduced thermodynamic stability compared to 28 .
  • 4,4-Dimethyl-1,1,1,2,3,3-hexafluoropentane (30) : The major product (62–80%) when 2-methylpropane is used as the hydrocarbon substrate. The additional methyl group at the 4-position increases branching, favoring higher yields due to enhanced radical stability during synthesis .
  • 1,1,1,2,3,3-Hexafluoro-5-methylhexane (31) : A trace byproduct (3%) with a methyl group at the terminal position, highlighting the regioselectivity of HFP addition .

Table 1: Comparison of Structural Isomers

Compound Structure Yield (%) Key Feature Reference
28 4-methylpentane backbone 28 Branched, moderate stability
30 4,4-dimethylpentane backbone 62–80 Highly branched, high stability
29 Linear hexane backbone 3 Linear, lower stability

Fluorinated Ethers and Functionalized Derivatives

Compounds with ether or ketone functionalities differ in reactivity and applications:

  • 1,1,1,2,3,3-Hexafluoro-3-(trifluoroethoxy)propane (CAS 993-95-3): An ether derivative with a trifluoroethoxy group. Its molecular formula (C₅H₃F₉O) and polar ether linkage make it suitable as a solvent or surfactant, contrasting with 28’s nonpolar alkane structure .

Table 2: Ether vs. Alkane Fluorocompounds

Compound Functional Group Molar Mass (g/mol) Applications Reference
28 Alkane 194 Intermediate, solvents
993-95-3 Ether 282 Surfactants
95842-03-8 Bis-ether 436 Lubricants

Fluorinated Ketones and Complex Derivatives

Ketone-containing fluorocompounds exhibit distinct chemical properties:

  • 1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one (CAS 649-65-0): A fluorinated hydroxyketone with applications in pharmaceuticals. Its polar carbonyl and hydroxyl groups enable hydrogen bonding, unlike 28 ’s inert alkane structure .
  • Perfluoro-(isopropyl-1-methyl-2-oxapentyl) ketone (CAS 851535-00-7): A complex derivative with a molar mass of 482.07 g/mol. Its trifluoromethyl and ether groups enhance thermal stability, making it useful in high-temperature applications .

Table 3: Ketone vs. Alkane Fluorocompounds

Compound Functional Group Molar Mass (g/mol) Applications Reference
28 Alkane 194 Industrial intermediates
649-65-0 Hydroxyketone 216 Pharmaceuticals
851535-00-7 Trifluoromethyl 482 High-temperature uses

Regulatory and Environmental Considerations

Fluorinated compounds often face regulatory scrutiny due to persistence and toxicity.

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